molecular formula C9H9NO2S B8298790 5-Methoxy-2-methyl-4-thiocyanato-phenol

5-Methoxy-2-methyl-4-thiocyanato-phenol

Cat. No. B8298790
M. Wt: 195.24 g/mol
InChI Key: YRXGIYXRCPNLQO-UHFFFAOYSA-N
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Patent
US06964983B2

Procedure details

Compound XXA was prepared from 2,6-dimethylphenol in a similar manner as described for compound 1B. 400 MHz 1H NMR (DMSO-d6) δ 8.96 (s, 1H), 7.22 (s, 2H), 2.13 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].COC1C([S:20][C:21]#[N:22])=CC(C)=C(O)C=1>>[CH3:1][C:2]1[CH:7]=[C:6]([S:20][C:21]#[N:22])[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC(=C(C1)O)C)SC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1)SC#N)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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